N,1-Dimethylcyclopropanamine
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Overview
Description
N,1-Dimethylcyclopropanamine is an organic compound that belongs to the class of amines It is characterized by a cyclopropane ring substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethylcyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This method is efficient and provides good yields under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves continuous processes to ensure high efficiency and scalability. One such method uses N-propanol as a raw material, which is reacted with dimethylamine in the presence of a catalyst like Cu-Zn/Al2O3. This process involves steps such as vaporization, preheating, and fixed-bed reactor processing .
Chemical Reactions Analysis
Types of Reactions
N,1-Dimethylcyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while substitution reactions can produce a variety of substituted cyclopropanes .
Scientific Research Applications
N,1-Dimethylcyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism by which N,1-Dimethylcyclopropanamine exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and chemical reactions, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylcyclopropanamine: Similar structure but different substitution pattern.
N,N-Dimethyl-1-propanamine: Similar amine functionality but different carbon chain length.
Cyclopropylamine: Lacks the dimethyl substitution, leading to different reactivity
Uniqueness
N,1-Dimethylcyclopropanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C5H11N |
---|---|
Molecular Weight |
85.15 g/mol |
IUPAC Name |
N,1-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11N/c1-5(6-2)3-4-5/h6H,3-4H2,1-2H3 |
InChI Key |
KYTQSTIMXRWCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC |
Origin of Product |
United States |
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